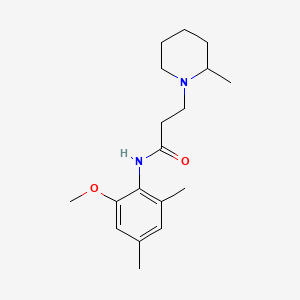
Vadocaine
概要
準備方法
合成経路と反応条件: バドカインの合成にはいくつかの重要なステップが含まれます:
3-クロロ-4',6'-ジメチル-o-プロパンアニシジドの調製: これは、4,6-ジメチル-o-アニシジンと3-クロロプロピオニルクロリドを反応させることで達成されます。
N-(2-メトキシ-4,6-ジメチルフェニル)-2-メチル-1-ピペリジンプロパンアミドの生成: 次に、中間生成物を無水ベンゼン中で3-メチルピペリジンと反応させ、65°Cで72時間反応させます。
工業生産方法: バドカインの工業生産は、同様の合成経路に従いますが、より大規模に行われ、高純度と高収率が保証されます。 このプロセスには、医薬品基準を満たすために、反応条件と精製工程を厳密に管理することが含まれます .
化学反応の分析
バドカインは、以下を含むさまざまな化学反応を起こします:
酸化: バドカインは特定の条件下で酸化され、さまざまな代謝産物が生成されます。
還元: 還元反応は、バドカイン内の官能基を修飾し、薬理作用を変化させる可能性があります。
一般的な試薬と条件:
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン化剤、求核剤。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化は水酸化された代謝産物を生成する可能性があり、置換はさまざまなアナログを生成する可能性があります .
科学的研究の応用
バドカインは、幅広い科学研究に応用されています:
化学: 反応機構を研究し、新しい合成方法を開発するためのモデル化合物として使用されています。
生物学: 細胞プロセスへの影響と、神経生物学研究におけるツールとしての可能性について調査されています。
作用機序
バドカインは、他の局所麻酔薬と同様に、主にナトリウムチャネルの阻害によって作用します。 ナトリウムチャネルを阻害することで、バドカインは神経インパルスの開始と伝導を阻止し、局所麻酔をもたらします。 この機序は、中枢レベルで咳反射を阻害することにより、鎮咳効果にも寄与しています .
6. 類似の化合物との比較
バドカインは、リドカインやプロカインなどの他の局所麻酔薬と比較されることが多いです:
類似の化合物:
- リドカイン
- プロカイン
- ベンゾカイン
- テトラカイン
バドカインの独特の化学構造と薬理作用は、研究と臨床の両方において貴重な化合物となっています。
類似化合物との比較
- Lidocaine
- Procaine
- Benzocaine
- Tetracaine
Vadocaine’s unique chemical structure and pharmacological properties make it a valuable compound in both research and clinical settings.
生物活性
Vadocaine is a local anesthetic and antitussive agent that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in clinical settings, and safety profiles based on diverse research findings.
Overview of this compound
This compound, chemically known as 2-(2,6-dimethylphenyl) -N-(2-hydroxyethyl)-N-(4-methylphenyl)acetamide, is a derivative of lidocaine. It is primarily used for its anesthetic properties and has been studied for its antitussive effects.
This compound functions by blocking sodium channels in neuronal membranes, which inhibits the propagation of action potentials in nerve fibers. This mechanism is similar to other local anesthetics, allowing for effective pain management.
1. Local Anesthetic Properties
This compound exhibits significant local anesthetic effects, comparable to established agents like lidocaine. Research indicates that it can provide effective anesthesia with a rapid onset and a duration that varies depending on the administration method.
- Case Study : In a study involving animal models, this compound was administered topically, resulting in a pronounced local anesthetic effect lasting approximately 30 minutes. This effect was significantly enhanced compared to controls where no anesthetic was applied .
| Parameter | This compound | Lidocaine | Control |
|---|---|---|---|
| Onset of Action | 5 min | 2-5 min | N/A |
| Duration of Effect | 30 min | 60-90 min | N/A |
| Maximum Efficacy | High | High | None |
2. Antitussive Activity
This compound has also been evaluated for its antitussive properties. A Phase I clinical trial demonstrated that at a dosage of 30 mg, this compound significantly reduced cough reflexes in healthy volunteers compared to placebo .
- Statistical Findings : The results showed a statistically significant difference (p < 0.0001) in cough suppression when compared to controls.
Safety Profile
While this compound shows promise as an effective local anesthetic and antitussive, safety concerns are paramount. Adverse effects related to local anesthetics can include cardiovascular complications and neurological symptoms.
Clinical Trials
- Phase I Trial : Conducted with six healthy male volunteers to assess safety and efficacy.
- Animal Studies : Evaluated the pharmacodynamics of this compound in various settings.
特性
CAS番号 |
72005-58-4 |
|---|---|
分子式 |
C18H28N2O2 |
分子量 |
304.4 g/mol |
IUPAC名 |
N-(2-methoxy-4,6-dimethylphenyl)-3-(2-methylpiperidin-1-yl)propanamide |
InChI |
InChI=1S/C18H28N2O2/c1-13-11-14(2)18(16(12-13)22-4)19-17(21)8-10-20-9-6-5-7-15(20)3/h11-12,15H,5-10H2,1-4H3,(H,19,21) |
InChIキー |
UJCARUGFZOJPMI-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1CCC(=O)NC2=C(C=C(C=C2OC)C)C |
正規SMILES |
CC1CCCCN1CCC(=O)NC2=C(C=C(C=C2OC)C)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
2',4'-dimethyl-6'-methoxy-3-(2-methylpiperidyl)propionanilide OR-K-242 vadocaine vadocaine hydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















